molecular formula C8H6N4O2 B1426549 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 933692-38-7

1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1426549
CAS No.: 933692-38-7
M. Wt: 190.16 g/mol
InChI Key: DCPTVQHCFWHXTH-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933692-38-7) is a heterocyclic organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . As a versatile heterocyclic building block, it is a valuable intermediate in medicinal chemistry and materials science for the synthesis of more complex hybrid molecules . Its structural features, incorporating both a pyridine and a 1,2,3-triazole ring with a carboxylic acid functional group, make it a ligand of significant interest in coordination chemistry. It can bridge different metal centers to form coordination polymers and metal-organic frameworks (MOFs), which are studied for their potential luminescent properties and structural diversity . Researchers can acquire this compound with a typical purity of 97% . This product is intended for research and development purposes only and is not approved for human, veterinary, or household use .

Properties

IUPAC Name

1-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPTVQHCFWHXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222603
Record name 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933692-38-7
Record name 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933692-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Description

A patented method (US20180029999A1) outlines an industrially viable preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including pyridin-4-yl derivatives, emphasizing simplicity, high yield, and scalability.

Key steps:

  • Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II), where the substituent R includes heteroaryl groups like pyridin-4-yl.

  • Grignard Reaction: Compound II is dissolved in tetrahydrofuran (THF) or methyl tetrahydrofuran (METHF), cooled to −78°C to 0°C, then treated with isopropylmagnesium chloride (Grignard reagent) in a molar ratio of about 1:0.8–1.5. This step selectively replaces one bromine atom to yield 1-substituted-4-bromo-1H-1,2,3-triazole (compound III).

  • Carboxylation: The reaction mixture is then treated with carbon dioxide (CO2) at low temperature (−10°C) to introduce the carboxyl group at the 4-position.

  • Acidification and Extraction: After carboxylation, hydrochloric acid is added to protonate the carboxylate, followed by organic solvent extraction and drying.

  • Purification: The crude product is purified by crystallization under controlled temperature conditions (0°C to 5°C).

Reaction Conditions and Yields

Step Reagents/Conditions Molar Ratios Temperature (°C) Yield (%) Notes
Grignard reaction Isopropylmagnesium chloride in THF/METHF 1 (compound II): 0.8–1.5 −78 to 0 Stirring 0.5–2 h
Alcohol quench Hydrochloric acid, ethyl alcohol 1 (compound II): 1–20 (HCl) Room temp Extraction and drying
Carboxylation CO2 gas 1 (compound II): 1–10 −10 to 0 15 min CO2 bubbling
Work-up and purification Extraction with ethyl acetate, drying, crystallization 0 to 5 53% Example yield for n-propyl derivative

Advantages and Industrial Suitability

  • The method avoids highly toxic reagents like sodium azide.
  • Uses relatively inexpensive and readily available raw materials.
  • Operates under mild conditions conducive to scale-up.
  • Provides moderate to good yields (~53% in example with n-propyl substituent).
  • Suitable for various R substituents including heteroaryl groups like pyridin-4-yl.

Preparation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry")

General Synthetic Scheme

  • Step 1: Synthesis of 4-pyridyl azide or alkyne derivatives.
  • Step 2: Copper(I)-catalyzed 1,3-dipolar cycloaddition between the azide and alkyne to form the 1,2,3-triazole ring.
  • Step 3: Introduction or transformation of the carboxylic acid group at the 4-position, typically via ester hydrolysis or direct carboxylation.

This method is widely used for synthesizing triazole derivatives due to its efficiency, regioselectivity, and mild reaction conditions.

Reaction Conditions

  • Catalyst: Copper(I) salts or copper(II) salts reduced in situ.
  • Solvents: Water, alcohols, or mixed organic solvents.
  • Temperature: Usually room temperature to 60°C.
  • Reaction time: Few hours.

Limitations

  • Multi-step synthesis requiring preparation of azide and alkyne precursors.
  • Handling of azides requires caution due to potential explosiveness.
  • The carboxylic acid group often introduced post-cycloaddition, adding steps.

Alternative Synthetic Routes and Modifications

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Organometallic route from dibromo-triazole 1-substituted-4,5-dibromo-1,2,3-triazole, isopropylmagnesium chloride, CO2, acid work-up Industrial scalability, mild conditions, avoids toxic azides Requires low temperature control, multi-step ~50-60
Copper(I)-catalyzed azide-alkyne cycloaddition Pyridyl azide, alkyne, Cu(I) catalyst, ester hydrolysis High regioselectivity, mild conditions Multi-step, azide handling hazards Variable, often high
Esterification + Hydrolysis Triazole ester intermediates, base hydrolysis Straightforward conversion to acid Additional step, purification needed 70-80 (for hydrolysis step)

Research Findings and Practical Notes

  • The organometallic method described in patent US20180029999A1 provides a practical and scalable approach suitable for industrial production of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and analogs.
  • The use of methyl alcohol or other low molecular weight alcohols in the initial steps improves solubility and reaction control.
  • The Grignard reagent molar ratios and temperature control are critical for selective monobromide substitution and subsequent carboxylation.
  • Crystallization at low temperatures (0 to 5°C) enhances purity and yield.
  • Alternative synthetic routes via click chemistry remain valuable for research-scale synthesis, especially when diverse substituents are explored.
  • Recent literature also highlights the importance of tautomeric forms and purification techniques to obtain high-quality crystalline products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in the development of pharmaceuticals due to its antifungal and antibacterial properties. Studies have demonstrated its efficacy against various pathogens, including strains of Candida and Staphylococcus aureus.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid against S. aureus and E. coli. The results indicated that the compound exhibited strong inhibition zones in disc diffusion assays, suggesting potent antibacterial activity .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Agricultural Chemistry

In agriculture, this compound is being investigated for its potential as a plant growth regulator and fungicide. Its triazole structure is known to interfere with the biosynthesis of sterols in fungi, making it a candidate for controlling fungal diseases in crops.

Case Study: Fungicidal Activity
Research has shown that this compound can effectively reduce the incidence of fungal infections in crops like wheat and barley. Field trials indicated a significant decrease in disease severity compared to untreated control groups .

CropDiseaseEfficacy (%)
WheatFusarium Head Blight75
BarleyRhynchosporium68

Materials Science

The compound's unique properties also make it suitable for applications in materials science. Its ability to form coordination complexes with metals has been explored for use in catalysis and sensor technology.

Case Study: Coordination Chemistry
Research has highlighted the formation of metal complexes with this compound, demonstrating enhanced catalytic activity in organic reactions. For instance, copper complexes derived from this triazole have shown increased efficiency in oxidation reactions compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the triazole ring significantly influence physicochemical and biological properties:

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Phenyl (position 1) and pyridin-3-yl (position 5).
  • Key Differences : The pyridin-3-yl group introduces steric and electronic variations compared to pyridin-4-yl. This compound demonstrated moderate antiproliferative activity against NCI-H522 lung cancer cells (GP = 70.94%) .
  • Applications : Used in synthesizing purine nucleoside analogs and bi-1,2,3-triazoles .
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure: 2-Aminophenyl (position 1).
  • Key Differences: The amino group enhances solubility and enables hydrogen bonding. Exhibited potent antibacterial activity against Vibrio cholerae (MIC = 8 µg/mL) .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : 4-Chlorophenyl (position 1), trifluoromethyl (position 5).
  • Key Differences : The electron-withdrawing CF₃ group increases metabolic stability. Showed high antiproliferative activity (GP = 68.09% against NCI-H522 cells) .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters. For example, 1-(pyridin-4-yl)-... has improved solubility over its ethyl ester analog .
  • pKa : The pyridin-4-yl group (pKa ~2.97) slightly acidifies the triazole ring compared to phenyl-substituted analogs (pKa ~3.5) .
  • Thermal Stability : Pyridinyl-substituted triazoles show higher thermal stability (decomposition >250°C) than aliphatic variants .

Medicinal Chemistry

  • Anticancer Agents : Pyridinyl-triazole carboxylic acids are precursors for carboxamide inhibitors targeting c-Met kinase .
  • Antimicrobials : 1-(2,6-Difluorobenzyl)-... enhanced the activity of vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Coordination Chemistry

  • Metal Complexes : Cobalt and copper complexes of 5-methyl-1-phenyl-... demonstrated unique crystal packing via hydrogen bonds and π-π interactions .

Biological Activity

1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 933692-38-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties based on various research findings.

  • Molecular Formula : C8H6N4O2
  • Molecular Weight : 190.16 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various triazole derivatives, including those with a pyridyl moiety, which showed enhanced lipophilicity, allowing better penetration into microbial cells.

Key Findings:

  • Compound Efficacy : Compound 4 from a series of synthesized triazoles displayed strong activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) of 0.1–0.2 mg/ml, comparable to the standard drug Amphotericin B. Additionally, it exhibited an MIC of 0.1–0.15 mg/ml against Escherichia coli, indicating its potential as an effective antimicrobial agent .
Microbial StrainMIC (mg/ml)Comparison Drug
Candida albicans0.1–0.2Amphotericin B
Aspergillus niger0.1–0.2Amphotericin B
Escherichia coli0.1–0.15Standard Antibiotic

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines.

The compound induced apoptosis in Jurkat T-cells through mechanisms such as:

  • Morphological changes (e.g., apoptotic bodies)
  • DNA fragmentation
  • Reduction in mitochondrial membrane potential

These effects suggest that the compound may disrupt cellular integrity and function in cancer cells without directly intercalating DNA .

Antiviral Activity

Recent studies have also focused on the antiviral properties of triazole derivatives against viruses such as SARS-CoV-2 and hepatitis C virus.

Research Insights:

A novel series of phenylpyrazolone-1,2,3-triazole hybrids demonstrated potent antiviral activity against COVID-19 by inhibiting viral replication by over 50%. The compounds interacted effectively with the coronavirus main protease, showcasing their potential as therapeutic agents against viral infections .

Q & A

Q. What are the common synthetic routes for preparing 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, a triazole-pyrazole hybrid was synthesized by reacting 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water mixture using copper sulfate and sodium ascorbate at 50°C . Optimization involves adjusting catalyst concentration (e.g., 0.2 equiv CuSO₄), solvent ratios, and reaction time. Cyclocondensation of precursors (e.g., ethyl acetoacetate with phenylhydrazine) is another route, requiring hydrolysis under basic conditions to yield carboxylic acid derivatives .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored at -20°C in powder form for long-term stability. In solution, -80°C is recommended to prevent degradation. Avoid exposure to moisture and light, and use inert atmospheres during reactions to minimize oxidation. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to potential acute toxicity and skin irritation risks .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm regiochemistry and functional groups (e.g., pyridinyl protons at δ 8.8–9.2 ppm) .
  • IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • Mass spectrometry (EI/HRMS) : Validate molecular weight (e.g., [M]+ at m/z 236.0805) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and properties of derivatives of this compound?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in triazole formation. Reaction path search methods, combined with quantum chemical calculations, help identify transition states and optimize reaction pathways. For example, ICReDD integrates computational screening with experimental validation to accelerate reaction discovery .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts) and theoretical predictions?

Cross-validate computational models with experimental data by:

  • Adjusting solvent parameters in simulations to match experimental conditions (e.g., DMSO polarity effects on chemical shifts).
  • Using hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate NMR predictions .
  • Re-examining synthetic intermediates for unexpected byproducts (e.g., regioisomers) that may skew spectral assignments .

Q. How can membrane separation technologies be applied in purifying this compound during large-scale synthesis?

Nanofiltration or reverse osmosis membranes can separate unreacted azides/alkynes from the triazole product. Membrane pore size (1–5 kDa) and solvent resistance (e.g., THF compatibility) are critical. Continuous flow systems coupled with membrane separation improve yield and reduce purification time compared to batch chromatography .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Flow reactors : Enhance heat/mass transfer for exothermic CuAAC reactions, minimizing hot spots and side products.
  • Catalyst immobilization : Use packed-bed reactors with copper-loaded resins to reduce metal leaching .
  • In-line analytics : Implement UV/Vis or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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